An In-Depth Technical Guide to the Molecular Structure and Stability of N-Methylbenzohydrylamine Hydrochloride
An In-Depth Technical Guide to the Molecular Structure and Stability of N-Methylbenzohydrylamine Hydrochloride
Introduction
N-Methylbenzohydrylamine hydrochloride is a secondary amine salt characterized by a benzhydryl group (two phenyl rings attached to a single carbon) and an N-methyl substituent. This structural motif is of significant interest to researchers and drug development professionals as it is a key feature in a variety of biologically active compounds.[1] The hydrochloride salt form is frequently utilized in pharmaceuticals to enhance solubility and stability. A thorough understanding of its three-dimensional structure and chemical stability is paramount for its effective use, whether as a final active pharmaceutical ingredient (API) or a critical intermediate in a synthetic pathway.
This guide provides a comprehensive technical overview of the methodologies used to elucidate the molecular structure and assess the stability profile of N-Methylbenzohydrylamine hydrochloride. It is designed to offer not just protocols, but the scientific rationale behind them, ensuring a robust and reliable characterization.
Part 1: Molecular Structure Elucidation
A definitive understanding of a molecule's three-dimensional arrangement, bond lengths, and angles is the foundation of all further chemical and biological investigation. For N-Methylbenzohydrylamine hydrochloride, a multi-technique approach is essential for a complete structural portrait.
Key Structural Features
The molecule's architecture is defined by three primary components: the bulky, hydrophobic benzhydryl group, the polar secondary amine center, and the chloride counter-ion. The protonated amine and the chloride ion form an ionic bond, which significantly influences the compound's physical properties, such as its melting point and solubility, compared to its free base form.
Caption: Structure of N-Methylbenzohydrylamine Hydrochloride.
Spectroscopic Characterization
Spectroscopy provides foundational data on the molecule's connectivity and chemical environment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.
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¹H NMR: Expected signals would include distinct peaks for the methyl protons (singlet, ~2.5-3.0 ppm), the methine proton (singlet, ~5.0-5.5 ppm), the amine proton (broad singlet), and complex multiplets in the aromatic region (~7.2-7.6 ppm) corresponding to the two phenyl rings.[2]
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¹³C NMR: Key resonances would be observed for the methyl carbon, the methine carbon, and multiple signals for the aromatic carbons.[3]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this molecule, a prominent broad absorption band is expected in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch in a secondary amine salt.[4] Additionally, C-H stretches from the aromatic rings and aliphatic groups, as well as C=C aromatic ring stretches, will be visible.[4]
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Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The parent ion of the free base (N-Methylbenzohydrylamine) would be observed, confirming the molecular formula.
Table 1: Hypothetical Spectroscopic Data for N-Methylbenzohydrylamine Hydrochloride
| Technique | Parameter | Expected Observation | Structural Inference |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.6 ppm (multiplet, 10H) | Protons on two phenyl rings |
| ~5.2 ppm (singlet, 1H) | Methine proton (CH) | ||
| ~2.8 ppm (singlet, 3H) | N-methyl protons (CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~140 ppm, ~128 ppm, ~127 ppm | Aromatic carbons |
| ~65 ppm | Methine carbon (CH) | ||
| ~35 ppm | N-methyl carbon (CH₃) | ||
| IR | Wavenumber (cm⁻¹) | ~2400-2800 cm⁻¹ (broad) | N-H stretch of amine hydrochloride |
| ~3030 cm⁻¹ (sharp) | Aromatic C-H stretch | ||
| MS (ESI+) | m/z | 212.14 [M+H]⁺ | Corresponds to the free base C₁₄H₁₅N |
Single-Crystal X-ray Diffraction
Rationale: While spectroscopy confirms connectivity, only single-crystal X-ray diffraction can provide unambiguous, high-resolution data on the three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information.[5][6] This is the gold standard for molecular structure elucidation.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation of sample purity.
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Dissolve N-Methylbenzohydrylamine hydrochloride in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
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Employ a slow evaporation or solvent/anti-solvent diffusion technique at a controlled temperature. For example, allow a less-polar solvent (e.g., diethyl ether) to slowly diffuse into the solution.
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Visually inspect for the formation of well-defined, non-twinned crystals.
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Data Collection:
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Mount a suitable crystal on a goniometer head.
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Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
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Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
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Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
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-
Structure Solution and Refinement:
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Process the raw diffraction data to obtain reflection intensities.
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Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.
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Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, and achieve the best fit (lowest R-factor).[5]
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Part 2: Physicochemical Stability Profile
Assessing the stability of a pharmaceutical compound is a mandatory regulatory requirement and is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[7][8] Forced degradation (stress testing) is employed to intentionally degrade the sample to identify likely degradation products and validate the stability-indicating nature of analytical methods.[9][10]
Caption: General workflow for pharmaceutical stability testing.
Solid-State Stability
Rationale: The stability of the compound in its solid form is critical for storage and handling. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this assessment.[11][12]
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[13] It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[14] It provides information on the melting point, heat of fusion, and can detect polymorphic transitions.
Experimental Protocol: TGA/DSC Analysis
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Instrument Calibration: Calibrate the TGA balance and DSC heat flow using certified reference materials (e.g., indium for DSC).
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Sample Preparation: Accurately weigh 3-5 mg of N-Methylbenzohydrylamine hydrochloride into an aluminum pan.
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TGA Method:
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to ~400 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample from ambient temperature past its melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Record the heat flow. The peak of the endotherm corresponds to the melting point.
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Table 2: Representative Thermal Analysis Data
| Technique | Parameter | Typical Result | Interpretation |
| TGA | Onset of Decomposition | > 200 °C | Indicates good thermal stability. |
| Mass Loss below 100 °C | < 0.5% | Low residual solvent/water content. | |
| DSC | Melting Point (Onset) | 220-230 °C | Characteristic physical property. |
| Endotherm Shape | Sharp, single peak | Suggests high purity and a single crystalline form. |
Solution-State Stability & Forced Degradation
Rationale: Understanding how the compound behaves in solution across a range of conditions is essential for formulation development and for identifying potential degradation products. Forced degradation studies are mandated by regulatory bodies like the ICH to ensure analytical methods are "stability-indicating."[15][16]
Experimental Protocol: Forced Degradation Study
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Stock Solution Preparation: Prepare a stock solution of N-Methylbenzohydrylamine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions, aiming for 5-20% degradation[16]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
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Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂ at room temperature for 24 hours.
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Thermal: Heat the stock solution at 60 °C for 48 hours.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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The method is considered stability-indicating if it can separate the intact drug from all major degradation products.
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Part 3: Mechanistic Insights & Degradation Pathways
Based on the structure, certain degradation pathways are more likely than others. The secondary amine is susceptible to oxidation. The benzhydryl moiety is generally stable but can be involved in photolytic degradation pathways. The N-nitroso derivative is a potential degradant if the compound is exposed to nitrite sources, a critical consideration during stability testing.[17]
Caption: Potential oxidative and nitrosative degradation pathways.
Conclusion
A comprehensive evaluation of N-Methylbenzohydrylamine hydrochloride requires a synergistic application of spectroscopic, crystallographic, and stability-indicating analytical techniques. The structural integrity, confirmed by NMR and X-ray diffraction, provides the basis for understanding its behavior under stress conditions. Stability studies, guided by ICH principles, are not merely a checklist but a scientific investigation into the molecule's intrinsic liabilities. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any final product, enabling confident decision-making in the drug development lifecycle.
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- METTLER TOLEDO. (2024, April 17).
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- Herrera-Guzman, R., et al. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed.
- Ngassa, F. N., & Stenfor, B. A. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
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